molecular formula C13H21O6P B2404652 diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate CAS No. 62002-63-5

diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2404652
CAS No.: 62002-63-5
M. Wt: 304.279
InChI Key: GBXSUHLFBTVGDP-UHFFFAOYSA-N
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Description

diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organic compound that belongs to the class of phosphonic acid esters This compound is characterized by the presence of a diethoxyphosphoryl group attached to a 2,4-dimethoxyphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 2,4-dimethoxybenzyl alcohol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phenylmethanol compounds.

Scientific Research Applications

diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may interact with bacterial RNA polymerase, inhibiting bacterial gene transcription and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is unique due to the presence of both diethoxyphosphoryl and 2,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-8-7-10(16-3)9-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXSUHLFBTVGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=C(C=C(C=C1)OC)OC)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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